

# Antimicrobial and antifungal applications of 2,4,5-Trimethylbenzo[d]thiazole derivatives

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## Compound of Interest

Compound Name: 2,4,5-Trimethylbenzo[d]thiazole

Cat. No.: B1521107

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## Lack of Specific Data for 2,4,5-Trimethylbenzo[d]thiazole Derivatives

Extensive literature searches did not yield specific studies on the antimicrobial and antifungal applications of **2,4,5-Trimethylbenzo[d]thiazole** derivatives. The available research on thiazole and benzothiazole compounds focuses on other substitution patterns. Therefore, the following application notes and protocols are based on the broader class of substituted benzothiazole and thiazole derivatives to provide a representative overview for researchers, scientists, and drug development professionals interested in this chemical family.

## General Application Notes for Substituted Benzothiazole Derivatives

Substituted benzothiazole and thiazole derivatives are a prominent class of heterocyclic compounds extensively studied for their broad spectrum of antimicrobial and antifungal activities. These compounds have shown potential against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as different fungal strains.

**Antibacterial Activity:** Derivatives of benzothiazole have demonstrated notable efficacy against both Gram-positive bacteria, such as *Staphylococcus aureus* and *Enterococcus faecalis*, and Gram-negative bacteria, including *Escherichia coli*, *Klebsiella pneumoniae*, and *Pseudomonas aeruginosa*[1]. The mechanism of action for these compounds is an active area of research,

with some studies suggesting that they may act by inhibiting essential bacterial enzymes[2]. The substitution pattern on the benzothiazole ring system plays a crucial role in determining the antibacterial potency and spectrum of activity.

**Antifungal Activity:** Several substituted thiazole and benzothiazole derivatives have exhibited significant antifungal properties against various fungal pathogens, including *Candida albicans* and *Aspergillus niger*[1][3]. The antifungal activity is also highly dependent on the nature and position of the substituents on the heterocyclic core[4]. Some derivatives have shown minimum inhibitory concentrations (MICs) comparable to or even better than standard antifungal drugs[1].

## Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of substituted thiazole and benzothiazole derivatives against various microbial strains, as reported in the literature. Note: This data is for related compounds and not for **2,4,5-Trimethylbenzo[d]thiazole** derivatives.

Table 1: Antibacterial Activity of Selected Thiazole and Benzothiazole Derivatives (MIC in µg/mL)

Compound ID	Organism	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
3e	Staphylococcus aureus	3.12	Ciprofloxacin	6.25
3e	Enterococcus faecalis	3.12	Ciprofloxacin	6.25
3e	Salmonella typhi	3.12	Ciprofloxacin	6.25
3e	Escherichia coli	3.12	Ciprofloxacin	6.25
3e	Klebsiella pneumoniae	3.12	Ciprofloxacin	6.25
3e	Pseudomonas aeruginosa	3.12	Ciprofloxacin	6.25
13	Staphylococcus aureus (MRSA)	50-75	Ofloxacin	10
14	Escherichia coli	50-75	Ofloxacin	10

Data extracted from a study on dialkyne substituted 2-aminobenzothiazoles[1] and other 1,3-thiazole and benzo[d]thiazole derivatives[3].

Table 2: Antifungal Activity of Selected Thiazole and Benzothiazole Derivatives (MIC in µg/mL)

Compound ID	Organism	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
3n	Candida tropicalis	1.56	-	-
3n	Candida albicans	3.12	-	-
3n	Candida krusei	6.25	-	-
3n	Cryptococcus neoformans	12.5	-	-
3n	Aspergillus niger	6.25	-	-
3n	Aspergillus fumigatus	12.5	-	-
13	Aspergillus niger	50-75	Ketoconazole	10
14	Aspergillus niger	50-75	Ketoconazole	10

Data extracted from a study on dialkyne substituted 2-aminobenzothiazoles[1] and other 1,3-thiazole and benzo[d]thiazole derivatives[3].

## Experimental Protocols

The following are generalized protocols for the synthesis and antimicrobial screening of substituted benzothiazole derivatives, based on methodologies reported in the literature.

### Protocol 1: General Synthesis of Substituted Benzothiazole Derivatives

This protocol describes a representative synthesis of a benzothiazole derivative. Specific reaction conditions may vary depending on the desired substituents.

- Starting Materials: Appropriate substituted anilines and a source of the thiazole ring, such as carbon disulfide and an oxidizing agent.
- Cyclization: The substituted aniline is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate.

- **Oxidative Cyclization:** The intermediate is then subjected to oxidative cyclization to form the benzothiazole ring.
- **Purification:** The crude product is purified using techniques such as recrystallization or column chromatography.
- **Characterization:** The structure of the final compound is confirmed by spectroscopic methods like NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ), mass spectrometry, and elemental analysis.

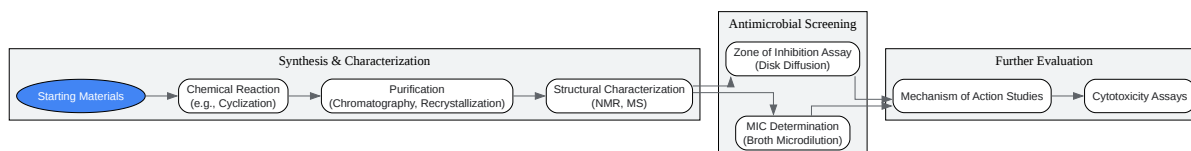
#### Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately  $5 \times 10^5$  CFU/mL.
- **Preparation of Compound Dilutions:** A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension.
- **Controls:** Positive (microorganism in broth without the compound) and negative (broth only) controls are included. A standard antibiotic or antifungal agent is also typically included as a reference.
- **Incubation:** The plates are incubated at an appropriate temperature (e.g.,  $37^\circ\text{C}$  for bacteria,  $35^\circ\text{C}$  for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
- **Reading of Results:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

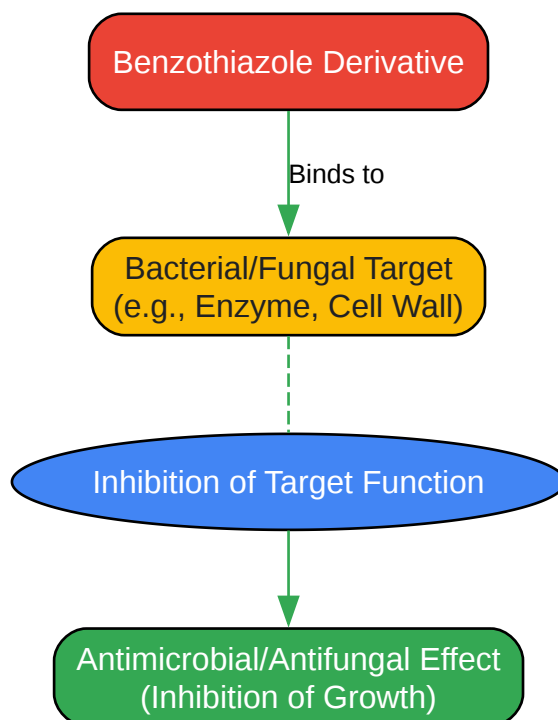
## Visualizations

The following diagrams illustrate a general workflow for the discovery of antimicrobial benzothiazole derivatives and a potential logical relationship in their mechanism of action.



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Caption: General workflow for the synthesis and antimicrobial evaluation of benzothiazole derivatives.



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Caption: Postulated logical pathway for the antimicrobial action of benzothiazole derivatives.

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